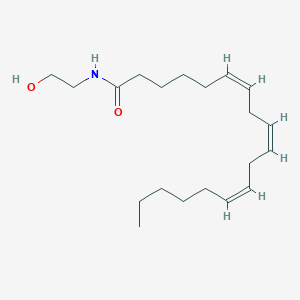

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

Descripción

Propiedades

IUPAC Name |

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUNUMTOBLEPM-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202613 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150314-37-7 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de etanolámida de ácido gamma-linolénico normalmente implica la reacción del ácido gamma-linolénico con etanolamina. Este proceso puede ser catalizado por varios agentes, incluyendo enzimas o catalizadores químicos. Las condiciones de reacción a menudo requieren un entorno controlado con temperaturas y niveles de pH específicos para garantizar el rendimiento y la pureza deseados del producto.

Métodos de producción industrial

A escala industrial, la producción de etanolámida de ácido gamma-linolénico puede implicar técnicas más sofisticadas como reactores de flujo continuo y métodos avanzados de purificación. Estos métodos aseguran una alta eficiencia y escalabilidad, haciendo que el compuesto esté disponible para una amplia investigación y posibles aplicaciones terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

La etanolámida de ácido gamma-linolénico experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los dobles enlaces en la cadena de ácidos grasos, alterando las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, potencialmente mejorando su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o epoxidados, mientras que la reducción puede producir compuestos saturados o parcialmente saturados. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, creando una variedad diversa de derivados con posibles actividades biológicas únicas.

Aplicaciones Científicas De Investigación

Química

En química, la etanolámida de ácido gamma-linolénico se estudia por sus propiedades químicas y reactividad únicas. Los investigadores exploran su potencial como bloque de construcción para sintetizar moléculas más complejas y sus interacciones con varios reactivos químicos.

Biología

En la investigación biológica, la etanolámida de ácido gamma-linolénico se investiga por su papel como endocannabinoide. Los estudios se centran en sus efectos en las vías de señalización celular, su interacción con los receptores cannabinoides y sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como la inflamación, el dolor y las enfermedades neurodegenerativas.

Medicina

En medicina, la etanolámida de ácido gamma-linolénico se explora por su potencial como agente terapéutico. Su capacidad para modular el sistema endocannabinoide la convierte en una candidata para el desarrollo de tratamientos para diversas afecciones médicas, como el dolor crónico, la ansiedad y los trastornos metabólicos.

Industria

En el sector industrial, la etanolámida de ácido gamma-linolénico se utiliza en el desarrollo de nuevos productos farmacéuticos y nutracéuticos. Sus propiedades únicas la hacen valiosa para crear productos que se dirigen al sistema endocannabinoide, ofreciendo beneficios potenciales en salud y bienestar.

Mecanismo De Acción

La etanolámida de ácido gamma-linolénico ejerce sus efectos principalmente a través de su interacción con los receptores cannabinoides, específicamente los receptores CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de varios procesos fisiológicos. Al unirse a estos receptores, la etanolámida de ácido gamma-linolénico puede modular la percepción del dolor, la respuesta inmunitaria y otras funciones críticas. Las vías moleculares involucradas incluyen la activación de receptores acoplados a proteínas G y subsecuentes cascadas de señalización intracelular que influyen en la expresión genética y las respuestas celulares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

NAE 18:3 shares structural and functional similarities with other N-acyl ethanolamines, particularly those differing in chain length, double bond positions, or saturation. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of N-Acyl Ethanolamines

Key Differences and Implications

Double Bond Positioning: NAE 18:3 (6Z,9Z,12Z) vs. α-Linolenoyl-EA (9Z,12Z,15Z): The shift in the first double bond from position 6 to 9 alters lipid solubility and receptor binding affinity. For example, α-linolenoyl-EA is associated with anti-inflammatory effects in neural tissues , whereas γ-linolenoyl-EA may preferentially activate TRPV1 channels .

Chain Length: Dihomo derivatives (C20/C22) vs. C18 NAEs: Longer chains (e.g., dihomolinoleoyl-EA) enhance membrane integration and may prolong signaling duration. Dihomo-α-linolenoyl-EA (C20:3) serves as a precursor for eicosanoids, linking it to inflammatory pathways .

Biological Activity: Linoleoyl-EA (NAE 18:2): With only two double bonds, it exhibits higher metabolic stability than tri-unsaturated NAEs, making it a stronger candidate for appetite modulation . Phospholipid Derivatives: Compounds like PE(18:3(6Z,9Z,12Z)/PGE2) () integrate NAE 18:3 into phospholipids, highlighting its role in membrane dynamics and oxidative signaling.

Physicochemical Properties

- Solubility: Unsaturation degree inversely correlates with melting points. NAE 18:3 (three double bonds) is more fluid than Linoleoyl-EA (two double bonds), enhancing its interaction with aqueous environments.

- Receptor Affinity: The 6Z,9Z,12Z configuration in NAE 18:3 may reduce CB1 receptor binding compared to Anandamide (20:4, ω-6) but increase affinity for non-cannabinoid targets like TRP channels .

Actividad Biológica

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, also known as phosphatidylethanolamine (PE) with specific fatty acid composition, is a glycerophospholipid that plays crucial roles in cellular functions and signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure comprising an ethanolamine backbone linked to a fatty acid chain with three double bonds at the 6th, 9th, and 12th positions. This structure contributes to its fluidity and functionality within biological membranes.

Biological Functions

- Cell Membrane Composition :

- Signaling Molecules :

- Role in Metabolism :

Case Studies

- A study on the effects of various phospholipids, including this compound, demonstrated its role in modulating inflammatory responses in macrophages. The study found that treatment with this compound resulted in a significant reduction in nitric oxide production (IC50 = 36.5 µM), indicating its potential anti-inflammatory properties .

- Another investigation highlighted alterations in metabolic pathways due to exposure to this phospholipid in Schistosoma mekongi. The metabolomic analysis revealed significant changes in the levels of metabolites associated with arachidonic acid metabolism after treatment with different concentrations of this compound .

-

Interaction with Ion Channels :

- Recent studies suggest that this compound may act as a modulator of ion channels such as KCNQ channels. By stabilizing the open conformation of these channels, it can influence neuronal excitability and neurotransmitter release.

- Regulation of Gene Expression :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cell Membrane Integrity | Contributes to membrane fluidity and structure |

| Signaling Pathways | Serves as a precursor for bioactive lipids |

| Inflammatory Response Modulation | Reduces nitric oxide production in macrophages |

| Metabolic Pathway Regulation | Alters arachidonic acid metabolism |

| Ion Channel Modulation | Stabilizes KCNQ channels affecting neuronal excitability |

Q & A

Q. What are the primary biosynthetic pathways for N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine in humans, and how can they be experimentally validated?

- Methodological Answer : this compound (also termed γ-linolenoyl ethanolamide, NAE 18:3) is synthesized via phosphatidylethanolamine (PE) remodeling. Key pathways include:

- Phosphatidylcholine (PC) biosynthesis : Incorporates 18:3(6Z,9Z,12Z) acyl chains into PC species, which are hydrolyzed by phospholipase D to release ethanolamine derivatives .

- Direct N-acylation : Ethanolamine is conjugated to 6Z,9Z,12Z-octadecatrienoic acid via enzymatic acyltransferases (e.g., N-acyltransferase).

Experimental validation involves: - Radiolabeled precursors : Use [¹⁴C]-ethanolamine or deuterated fatty acids to track incorporation into PE/PC pools via LC-MS/MS.

- Enzyme inhibition assays : Knockdown of PLA2 or N-acyltransferase enzymes to observe pathway disruption.

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer :

- HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor the precursor ion m/z 322.3 → 62.0 (ethanolamine fragment) for quantification .

- NMR spectroscopy : Use ¹H-NMR to resolve double-bond geometry (6Z,9Z,12Z) via coupling constants and chemical shifts (δ 5.3–5.4 ppm for allylic protons) .

- Internal standards : Deuterated NAE 18:3 (e.g., d₄-NAE 18:3) ensures accuracy in complex matrices like plasma or tissue homogenates.

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic datasets regarding this compound’s role in endocannabinoid signaling versus inflammatory pathways?

- Methodological Answer : Contradictions arise due to overlapping metabolic fates:

- Endocannabinoid mimicry : NAE 18:3 weakly binds CB1/CB2 receptors. Validate via competitive binding assays using [³H]-CP55940 and HEK293 cells expressing recombinant receptors .

- Pro-inflammatory mediators : Oxidative metabolites (e.g., epoxy-NAEs) activate TRPV1. Differentiate pathways using:

- Lipidomics : Untargeted LC-IMS-MS to identify oxidized species (e.g., m/z 337.3 for 12,13-epoxy-NAE 18:3).

- Gene knockout models : Compare wild-type and COX-2⁻/⁻ mice to assess cyclooxygenase-dependent inflammatory effects .

Q. What experimental strategies can distinguish this compound from its structural isomers (e.g., α-linolenoyl ethanolamide)?

- Methodological Answer : Isomers differ in double-bond positions:

- GC-MS with derivatization : Convert to picolinyl esters and analyze fragmentation patterns. For 6Z,9Z,12Z vs. 9Z,12Z,15Z isomers, diagnostic ions at m/z 108 (Δ6) vs. m/z 150 (Δ15) confirm positions .

- Silver-ion chromatography : Utilize Ag⁺-coated columns to separate isomers based on double-bond planarity differences .

Q. How can researchers characterize the oxidized phosphatidylethanolamine derivatives containing this compound in disease models?

- Methodological Answer : Oxidized PE species (e.g., PE(18:3(6Z,9Z,12Z)/PGE2)) are biomarkers of oxidative stress:

- Multi-modal imaging : MALDI-TOF imaging mass spectrometry localizes oxidized PE in tissues (e.g., lung or brain sections) .

- Stable isotope tracing : Administer ¹³C-18:3(6Z,9Z,12Z) fatty acid to track incorporation into oxidized PE via high-resolution Orbitrap MS .

Methodological Challenges and Solutions

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in fume hoods to avoid inhalation of aerosols (evidenced by respiratory irritation in preliminary toxicology studies) .

- Waste disposal : Neutralize ethanolamine derivatives with 1M HCl before disposal to prevent environmental contamination.

Data Interpretation and Validation

Q. How should researchers address discrepancies in lipid nomenclature databases for this compound?

- Methodological Answer : Cross-reference identifiers from authoritative databases:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.